Methyl 1-formylindoline-3-carboxylate
Description
Methyl 1-formylindoline-3-carboxylate is a bicyclic heterocyclic compound comprising an indoline core (a benzene ring fused to a saturated five-membered pyrrolidine ring) functionalized with a formyl group (-CHO) at the nitrogen (position 1) and a methyl ester (-COOCH₃) at position 3.
Properties
CAS No. |
528861-99-6 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 1-formyl-2,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-6-12(7-13)10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3 |
InChI Key |
PCENHQHSCNGBLO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(C2=CC=CC=C12)C=O |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C12)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Core Modifications
Table 1: Key Structural and Physical Properties
Key Differences :
- Core Saturation : this compound features a saturated pyrrolidine ring (indoline), enhancing its conformational flexibility compared to aromatic indole derivatives (e.g., Methyl-1-pentyl-1H-indole-3-carboxylate).
- Substituent Position : The formyl group at position 1 in the target compound contrasts with analogs like Methyl 3-formylindole-5-carboxylate, where substituents occupy positions 3 and 5.
- Electronic Effects : The electron-withdrawing formyl group at N1 in the target compound may reduce nucleophilicity at the nitrogen compared to N-methylated analogs (e.g., Methyl 1-methyl-β-carboline-3-carboxylate).
This compound :
While direct synthesis data are unavailable, analogous compounds suggest plausible routes:
- Formylation: Introduction of the formyl group via Vilsmeier-Haack reaction or oxidation of a methyl group (e.g., KMnO₄-mediated oxidation as in ).
- Esterification: Methanol-mediated esterification of a carboxylic acid precursor at position 3.
Spectral and Analytical Data
Table 2: NMR and MS Data Comparison
Note: The target compound’s NMR would likely show signals for the formyl proton (~9–10 ppm) and ester carbonyl (~165–170 ppm).
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